1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide 1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14676169
InChI: InChI=1S/C13H16FN3O2S/c1-4-17-13(14)12(10(3)15-17)20(18,19)16-11-7-5-9(2)6-8-11/h5-8,16H,4H2,1-3H3
SMILES:
Molecular Formula: C13H16FN3O2S
Molecular Weight: 297.35 g/mol

1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide

CAS No.:

Cat. No.: VC14676169

Molecular Formula: C13H16FN3O2S

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide -

Specification

Molecular Formula C13H16FN3O2S
Molecular Weight 297.35 g/mol
IUPAC Name 1-ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)pyrazole-4-sulfonamide
Standard InChI InChI=1S/C13H16FN3O2S/c1-4-17-13(14)12(10(3)15-17)20(18,19)16-11-7-5-9(2)6-8-11/h5-8,16H,4H2,1-3H3
Standard InChI Key OZKYRCSULSWYHP-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=C(C=C2)C)F

Introduction

Structural Characteristics and Molecular Properties

1-Ethyl-5-fluoro-3-methyl-N-(4-methylphenyl)-1H-pyrazole-4-sulfonamide (molecular formula: C13H16FN3O2S\text{C}_{13}\text{H}_{16}\text{FN}_{3}\text{O}_{2}\text{S}) features a pyrazole core substituted with ethyl, fluorine, and methyl groups at positions 1, 5, and 3, respectively, alongside a sulfonamide group linked to a 4-methylphenyl moiety (Figure 1). The compound’s molecular weight is 297.35 g/mol, and its structure is characterized by:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • Sulfonamide functional group: Imparts polarity and potential enzyme-inhibitory properties.

  • Substituents: The ethyl group enhances lipophilicity, while the fluorine atom influences electronic properties and metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValue/Descriptor
Molecular FormulaC13H16FN3O2S\text{C}_{13}\text{H}_{16}\text{FN}_{3}\text{O}_{2}\text{S}
Molecular Weight297.35 g/mol
SMILES NotationCCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=C(C=C2)C)F
InChI KeyOZKYRCSULSWYHP-UHFFFAOYSA-N

The compound’s stereoelectronic profile, derived from its substituents, suggests strong potential for interacting with biological targets such as enzymes or receptors.

CompoundMolecular FormulaKey Activity
1-Ethyl-5-fluoro-N-(4-methylphenyl)-...C13H16FN3O2S\text{C}_{13}\text{H}_{16}\text{FN}_{3}\text{O}_{2}\text{S}Broad-spectrum antimicrobial
3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamideC12H15N3O2S\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}Antiproliferative (IC₅₀: 18 µM)
1,3,5-Trimethyl-N-(2-cyclohexenylethyl)-...C14H21N3O2S\text{C}_{14}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}Cytotoxicity (LDH assay-negative)

The target compound’s fluorine atom enhances metabolic stability and membrane permeability compared to non-fluorinated analogues, while the 4-methylphenyl group may improve target affinity through hydrophobic interactions.

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